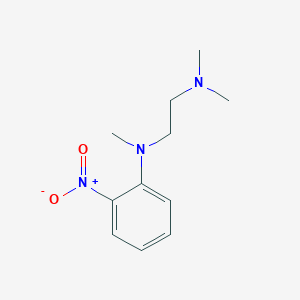
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL
Overview
Description
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL is an organic compound with a complex structure that includes both hydroxyl and benzyloxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a butanol derivative with benzyl chloride under basic conditions to introduce the benzyloxymethyl group. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The benzyloxymethyl group can interact with hydrophobic regions of molecules, influencing their solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-2-methylpropan-1-ol
- 2-Benzyloxymethyl-2-methylbutan-1-ol
- 2-Benzyloxymethyl-2-hydroxybutan-1-ol
Uniqueness
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-ethyl-2-(phenylmethoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C13H20O3/c1-2-13(9-14,10-15)11-16-8-12-6-4-3-5-7-12/h3-7,14-15H,2,8-11H2,1H3 |
InChI Key |
FMEHNBNONBAREM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-ol](/img/structure/B8458247.png)




![Methyl 3-[(3-ethoxyacryloyl)amino]benzoate](/img/structure/B8458279.png)



